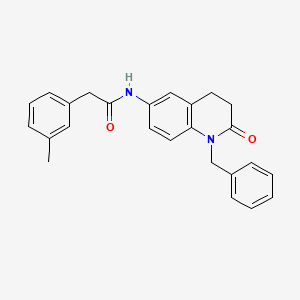

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-18-6-5-9-20(14-18)15-24(28)26-22-11-12-23-21(16-22)10-13-25(29)27(23)17-19-7-3-2-4-8-19/h2-9,11-12,14,16H,10,13,15,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAKNWYQMSIJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Reduction and Benzylation: The resulting quinoline derivative is then reduced to form the tetrahydroquinoline structure, followed by benzylation at the nitrogen atom.

Acylation: The final step involves the acylation of the tetrahydroquinoline derivative with m-tolylacetic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid, depending on the specific reaction.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Hydroxylated quinoline derivatives.

Substitution: Nitrated, halogenated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in the body:

Molecular Targets: Potential targets include enzymes involved in neurotransmitter synthesis or degradation, receptors in the central nervous system, and proteins involved in inflammatory pathways.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, neuroprotection, or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive acetamides and heterocyclic derivatives. Key comparisons include:

Key Structural and Pharmacological Insights

The rigid tetrahydroquinoline scaffold may enhance selectivity for enzymes or receptors requiring planar aromatic interactions . Compound 19’s thienopyrimidine core introduces sulfur-based electronics and bulkiness, which may reduce solubility but improve protease (SmCD1) binding compared to the target compound’s oxygen-rich tetrahydroquinoline .

Substituent Effects: The m-tolyl acetamide group is a common feature in A-412997, Compound 19, and the target compound. Meta-substitution avoids steric hindrance observed in ortho-substituted analogs while maintaining moderate metabolic stability compared to para-substituted derivatives . The 1-benzyl group on the tetrahydroquinoline may enhance CNS penetration compared to unsubstituted analogs (e.g., ’s chloroacetamide derivative), which lack lipophilic aromatic extensions .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous acetamides (e.g., alkylation of tetrahydroquinoline intermediates with benzyl halides, followed by coupling to m-tolylacetic acid derivatives) . This contrasts with Compound 19’s thioether linkage, which requires thioglycolic acid or similar reagents .

Functional assays (e.g., β-arrestin recruitment, cAMP inhibition) would be critical to compare efficacy .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O2 |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 941953-57-7 |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

- DNA Intercalation : Its quinoline core structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes.

- Receptor Modulation : The compound may modulate receptor signaling pathways due to the presence of the benzyl and m-tolyl moieties, enhancing its binding affinity to certain proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of tetrahydroquinoline have shown significant cytotoxic effects against various cancer cell lines:

-

Cell Lines Tested :

- HT29 (colon cancer)

- DU145 (prostate cancer)

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

-

Study on Anticancer Activity :

- Researchers synthesized various tetrahydroquinoline derivatives and tested their efficacy against cancer cell lines.

- Results showed that modifications in the side chains significantly impacted cytotoxicity levels.

-

Antimicrobial Studies :

- A study evaluated the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria.

- Findings revealed that certain structural modifications enhanced antibacterial activity.

-

Pharmacological Characterization :

- Detailed pharmacological profiling was conducted to assess the binding affinity of these compounds to specific receptors.

- The results indicated that some derivatives could serve as lead compounds for drug development targeting specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.